![molecular formula C8H11IS B6158850 3-butyl-2-iodothiophene CAS No. 135598-02-6](/img/no-structure.png)
3-butyl-2-iodothiophene
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Description
3-butyl-2-iodothiophene is a chemical compound . It is a derivative of thiophene, which is a five-membered ring made up of one sulfur atom and four carbon atoms . The compound has a butyl group attached to the third carbon atom and an iodine atom attached to the second carbon atom .
Synthesis Analysis
The synthesis of 3-butyl-2-iodothiophene can be achieved through various methods. One such method involves the iodoheterocyclisation of 1-mercapto-3-alkyn-2-ols in ionic liquids . This reaction is recyclable and base-free, and it allows for the smooth conversion of 1-mercapto-3-alkyn-2-ols into the corresponding 3-iodothiophenes .Molecular Structure Analysis
The molecular structure of 3-butyl-2-iodothiophene is derived from the structure of thiophene, with a butyl group and an iodine atom attached to the thiophene ring . The exact structure can be viewed using computational methods .Chemical Reactions Analysis
The chemical reactions involving 3-butyl-2-iodothiophene can be complex and varied. For instance, the iodoheterocyclisation of 1-mercapto-3-alkyn-2-ols in ionic liquids leads to the formation of 3-iodothiophenes . This reaction is recyclable and base-free .Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis of 3-butyl-2-iodothiophene can be achieved through a two-step process involving the synthesis of 3-butylthiophene followed by iodination of the product.", "Starting Materials": [ "Butyl bromide", "Thiophene", "Sodium iodide", "Sodium bicarbonate", "Acetone", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Synthesis of 3-butylthiophene", "1. Add 10 mL of acetone and 1.5 g of sodium bicarbonate to a 50 mL round-bottom flask equipped with a magnetic stir bar.", "2. Add 1.5 g of thiophene and 2.5 mL of butyl bromide to the flask and stir the mixture at room temperature for 24 hours.", "3. Filter the mixture to remove any solid impurities and evaporate the solvent under reduced pressure to obtain a yellow oil.", "Step 2: Iodination of 3-butylthiophene", "1. Dissolve 1 g of 3-butylthiophene in 10 mL of acetone in a 50 mL round-bottom flask equipped with a magnetic stir bar.", "2. Add 1.5 g of sodium iodide to the flask and stir the mixture at room temperature for 24 hours.", "3. Add 10 mL of water to the flask and extract the product with 3 portions of 10 mL of dichloromethane.", "4. Combine the organic layers and wash them with 10 mL of 1 M hydrochloric acid and 10 mL of saturated sodium bicarbonate solution.", "5. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the desired product as a yellow solid." ] } | |
CAS RN |
135598-02-6 |
Product Name |
3-butyl-2-iodothiophene |
Molecular Formula |
C8H11IS |
Molecular Weight |
266.1 |
Purity |
95 |
Origin of Product |
United States |
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